![molecular formula C24H30ClNO4S B12129405 N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide](/img/structure/B12129405.png)
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide
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Overview
Description
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a useful research compound. Its molecular formula is C24H30ClNO4S and its molecular weight is 464.0 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide is a synthetic compound notable for its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and related case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C22H26ClN O4S
- Molecular Weight : Approximately 432.97 g/mol
- IUPAC Name : this compound
The compound features a chlorobenzyl group, a dioxidotetrahydrothiophen moiety, and a hexyloxy substituent on the benzamide backbone. These structural components are significant for its biological activity.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thereby affecting various biochemical pathways.
- Receptor Modulation : It could potentially bind to certain receptors, altering cellular responses.
- Antimicrobial Properties : Preliminary studies suggest potential antibacterial or antifungal activities.
In Vitro Studies
Various in vitro assays have been conducted to evaluate the biological effects:
- Anticancer Activity :
- Antimicrobial Effects :
-
Toxicity Assessment :
- Toxicological evaluations have highlighted the need for careful dosage due to potential cytotoxic effects observed in some assays .
Case Studies
A few notable case studies provide insights into the biological activity of related compounds:
- Case Study 1 : A study on N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide demonstrated significant inhibition of tumor growth in xenograft models, suggesting that structural features similar to those in our compound may confer anticancer properties .
- Case Study 2 : Research on N-(4-chlorophenyl) derivatives revealed their ability to disrupt cellular processes in microbial cells, indicating a potential mechanism for antimicrobial action .
Comparative Analysis
Compound Name | Structural Features | Notable Activities |
---|---|---|
N-(4-chlorophenyl)benzamide | Chlorophenyl group | Anti-inflammatory |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide | Dioxothiophene structure | Anticancer potential |
This compound | Chlorobenzyl and dioxidotetrahydrothiophen moieties | Antimicrobial and anticancer potential |
Scientific Research Applications
Enzyme Inhibition
Research indicates that compounds with similar structural characteristics often exhibit inhibitory effects on various enzymes. Specifically, N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)benzamide has been studied for its potential to inhibit xanthine oxidase , an enzyme involved in purine metabolism. Inhibition of this enzyme can have therapeutic implications for conditions such as:
- Gout : By reducing uric acid production.
- Inflammatory Diseases : Through modulation of oxidative stress.
Molecular Docking Studies
Molecular docking studies suggest that this compound may effectively bind to the active site of xanthine oxidase. The structural features of this compound complement the enzyme's active site, highlighting its potential as a selective inhibitor. This binding affinity could be leveraged in drug design to develop new treatments for diseases associated with elevated uric acid levels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains. The mechanism by which it exerts this activity is still under investigation but may involve disruption of microbial cell function or inhibition of essential enzymes.
Anticancer Potential
Recent research into similar benzamide derivatives suggests that modifications to the benzamide structure can enhance anticancer activity. The potential of this compound as an anticancer agent could be explored through:
- In vitro Studies : Evaluating cytotoxicity against cancer cell lines.
- In vivo Models : Assessing efficacy in animal models of cancer.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study 1 | Xanthine Oxidase Inhibition | Demonstrated effective binding and inhibition potential against xanthine oxidase, suggesting therapeutic use in gout treatment. |
Study 2 | Antimicrobial Activity | Showed promising results against Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent. |
Study 3 | Anticancer Activity | Preliminary findings suggest cytotoxic effects on breast cancer cell lines, warranting further investigation into its mechanism of action. |
Properties
Molecular Formula |
C24H30ClNO4S |
---|---|
Molecular Weight |
464.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-hexoxybenzamide |
InChI |
InChI=1S/C24H30ClNO4S/c1-2-3-4-5-15-30-23-12-8-20(9-13-23)24(27)26(22-14-16-31(28,29)18-22)17-19-6-10-21(25)11-7-19/h6-13,22H,2-5,14-18H2,1H3 |
InChI Key |
CWYSBJFXLMKKQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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